molecular formula C14H23NO3 B2565323 tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate CAS No. 2168870-40-2

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate

Cat. No. B2565323
CAS RN: 2168870-40-2
M. Wt: 253.342
InChI Key: ACQHHXXCXSDMLQ-UHFFFAOYSA-N
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Description

“tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate” is a chemical compound with the CAS number 2168870-40-2 . It is also known as “tert-butyl N-{2-oxospiro[3.5]nonan-7-yl}carbamate” with the CAS number 1440962-35-5 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-4-6-14(7-5-10)8-11(16)9-14/h10H,4-9H2,1-3H3,(H,15,17) . The molecular weight of the compound is 253.34 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . and a molecular weight of 253.34 .

Scientific Research Applications

Crystal Structure Studies

  • tert-Butyl carbamates have been identified as part of isostructural families of compounds, contributing to the understanding of molecular linkages via hydrogen and halogen bonds involving carbonyl groups. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are members of this family, demonstrating the interplay of simultaneous hydrogen and halogen bonds (Baillargeon et al., 2017).

Chemical Synthesis & Reactions

  • tert-Butyl carbamates have been utilized in various chemical synthesis processes. For example, tert-Butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate has been prepared with significant advantages in terms of simplicity, cost efficiency, yield, and purification, offering industry reliability (Li et al., 2015). Additionally, tert-Butyl carbamates have been used in the synthesis of β-secretase inhibitors through highly stereoselective asymmetric aldol routes, indicating their potential in the development of novel protease inhibitors (Ghosh et al., 2017).

Deprotection Techniques

  • Aqueous phosphoric acid has been found to be an effective reagent for the deprotection of tert-butyl carbamates, offering mildness and good selectivity in the presence of other acid-sensitive groups. This technique has been demonstrated in complex synthesis processes, preserving the stereochemical integrity of the substrates and providing high yields with convenient workup (Li et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(7-oxospiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQHHXXCXSDMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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